molecular formula C17H20N2O5 B2727707 3-(1-(2-(m-Tolyloxy)acetyl)piperidin-4-yl)oxazolidine-2,4-dione CAS No. 2309804-27-9

3-(1-(2-(m-Tolyloxy)acetyl)piperidin-4-yl)oxazolidine-2,4-dione

Cat. No.: B2727707
CAS No.: 2309804-27-9
M. Wt: 332.356
InChI Key: FLVCHLLLCCUYFX-UHFFFAOYSA-N
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Description

3-(1-(2-(m-Tolyloxy)acetyl)piperidin-4-yl)oxazolidine-2,4-dione is a complex organic compound that features a piperidine ring, an oxazolidine-2,4-dione moiety, and a m-tolyloxyacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-(m-Tolyloxy)acetyl)piperidin-4-yl)oxazolidine-2,4-dione typically involves multiple steps. One common approach is to start with the preparation of the piperidine derivative, followed by the introduction of the m-tolyloxyacetyl group. The final step involves the formation of the oxazolidine-2,4-dione ring. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(1-(2-(m-Tolyloxy)acetyl)piperidin-4-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are critical for achieving the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

3-(1-(2-(m-Tolyloxy)acetyl)piperidin-4-yl)oxazolidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-(2-(m-Tolyloxy)acetyl)piperidin-4-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and oxazolidine-2,4-dione analogs. These compounds share structural similarities but may differ in their functional groups and overall reactivity .

Uniqueness

What sets 3-(1-(2-(m-Tolyloxy)acetyl)piperidin-4-yl)oxazolidine-2,4-dione apart is its unique combination of functional groups, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-[1-[2-(3-methylphenoxy)acetyl]piperidin-4-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5/c1-12-3-2-4-14(9-12)23-10-15(20)18-7-5-13(6-8-18)19-16(21)11-24-17(19)22/h2-4,9,13H,5-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLVCHLLLCCUYFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCC(CC2)N3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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